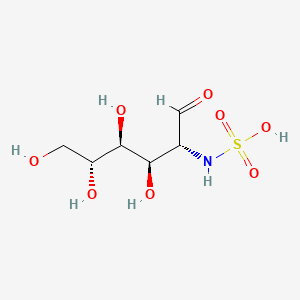
N-Sulfoglucosamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Sulfoglucosamine is a sulfated derivative of glucosamine, a naturally occurring amino sugar. It is a key component in the structure of glycosaminoglycans, such as heparan sulfate and heparin, which play crucial roles in various biological processes, including cell signaling, growth, and differentiation .
準備方法
Synthetic Routes and Reaction Conditions: N-Sulfoglucosamine can be synthesized through the chemical modification of glucosamine. The process typically involves the sulfonation of glucosamine using sulfonating agents like sulfur trioxide-pyridine complex or chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the sulfo group at the desired position .
Industrial Production Methods: Industrial production of this compound often involves the enzymatic modification of heparosan, a polysaccharide derived from Escherichia coli K5. The process includes base hydrolysis of N-acetyl groups followed by N-sulfonation to produce N-sulfoheparosan, which can be further modified to obtain this compound .
化学反応の分析
Types of Reactions: N-Sulfoglucosamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfo derivatives.
Reduction: Reduction reactions can convert this compound to its amine form.
Substitution: It can participate in substitution reactions where the sulfo group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products:
Oxidation: Sulfo derivatives with additional oxygen functionalities.
Reduction: Amine derivatives of glucosamine.
Substitution: Compounds with different functional groups replacing the sulfo group.
科学的研究の応用
N-Sulfoglucosamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex glycosaminoglycans and other sulfated polysaccharides.
Biology: It plays a role in studying cell signaling pathways and interactions with proteins.
Medicine: this compound is involved in the development of anticoagulant drugs like heparin and in the treatment of lysosomal storage disorders.
Industry: It is used in the production of bioactive compounds and as a precursor in the synthesis of various pharmaceuticals
作用機序
N-Sulfoglucosamine exerts its effects primarily through its interaction with glycosaminoglycans. It binds to specific proteins, modulating their activity and influencing various biological processes. The molecular targets include enzymes involved in glycosaminoglycan metabolism, such as sulfatases and glycosyltransferases. The pathways involved are crucial for cell growth, differentiation, and signaling .
類似化合物との比較
N-Acetylglucosamine: A precursor in the biosynthesis of glycosaminoglycans.
N-Sulfoheparosan: An intermediate in the synthesis of heparan sulfate and heparin.
3-O-Sulfoglucosamine: A rare modification essential for heparin’s anticoagulant activity
Uniqueness: N-Sulfoglucosamine is unique due to its specific sulfo group, which imparts distinct biological properties. Its ability to interact with various proteins and enzymes makes it a valuable compound in both research and therapeutic applications .
特性
CAS番号 |
22487-35-0 |
|---|---|
分子式 |
C6H13NO8S |
分子量 |
259.24 g/mol |
IUPAC名 |
[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]sulfamic acid |
InChI |
InChI=1S/C6H13NO8S/c8-1-3(7-16(13,14)15)5(11)6(12)4(10)2-9/h1,3-7,9-12H,2H2,(H,13,14,15)/t3-,4+,5+,6+/m0/s1 |
InChIキー |
KZWHEHSUEBTKJM-SLPGGIOYSA-N |
異性体SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)NS(=O)(=O)O)O)O)O)O |
正規SMILES |
C(C(C(C(C(C=O)NS(=O)(=O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















